2-(tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol
Description
Properties
IUPAC Name |
4-hydroxy-2-(oxan-4-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-7-5-8(13)11-9(10-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWNIDUAJFVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a cyclization reaction. One common method is the acid-catalyzed cyclization of a suitable diol precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine derivative with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For instance, they could be tested for activity against specific diseases or conditions, such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Structural and Functional Overview
Pyrimidine-4,6-diol derivatives are characterized by their hydroxyl groups at positions 4 and 6, with variations at position 2 significantly influencing their biological activity and synthetic utility. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine-4,6-diol Derivatives
Structure-Activity Relationships (SAR)
- Alkyl/Aryl Chain Length and Linker Type: Increasing the alkyl chain length (e.g., from hexyl to nonyl) enhances GPR84 agonist potency. For example, 6-nonylpyridine-2,4-diol (EC50 = 0.189 nM) outperforms 2-hexylthio derivatives (EC50 = 139 nM) . Sulfur-containing linkers (e.g., thioether in 2-hexylthio derivatives) improve activity compared to oxygen or nitrogen linkers .
- Ring Orientation: Pyridine-based analogs (e.g., 6-nonylpyridine-2,4-diol) show higher potency than pyrimidine derivatives, likely due to improved receptor binding .
- Substituent Position :
- Moving the alkyl chain from position 2 to 6 on the pyrimidine ring (e.g., compound 44 in ) reduces potency, emphasizing the critical role of substituent placement .
Biological Activity
2-(Tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a tetrahydro-2H-pyran moiety. Its molecular formula is , and it is characterized by the presence of hydroxyl groups at positions 4 and 6 of the pyrimidine ring.
Biological Activity Overview
Research has indicated that compounds similar to 2-(tetrahydro-2H-pyran-4-yl)pyrimidine derivatives exhibit various biological activities, including:
- Anticancer Activity : Many pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.
- Antimicrobial Properties : There is evidence of activity against certain bacterial strains.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer progression, such as Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT).
- Modulation of Apoptotic Pathways : Some derivatives induce apoptosis in cancer cells by activating caspases.
- Interference with Cell Cycle Progression : Compounds may affect cell cycle regulators, leading to growth arrest in cancer cells.
Anticancer Activity
A study conducted on a series of pyrimidine derivatives demonstrated that 2-(tetrahydro-2H-pyran-4-yl)pyrimidine compounds exhibited significant cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| MCF-7 | 7.5 | Cell cycle arrest at G1 phase |
| A549 | 6.0 | Inhibition of FAK signaling |
These findings suggest that the compound's structural features contribute to its effectiveness against cancer cells.
Anti-inflammatory Effects
In another study, the anti-inflammatory potential of related tetrahydropyran derivatives was evaluated using a murine model of inflammation. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that these compounds might modulate inflammatory responses effectively.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of 2-(tetrahydro-2H-pyran-4-yl)pyrimidine-4,6-diol?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, pyrimidine derivatives are often synthesized by reacting guanidine derivatives (e.g., guanidine hydrochloride) with carbonyl-containing compounds (e.g., diethyl malonate) under basic conditions (e.g., sodium ethoxide) to form the pyrimidine core . Subsequent steps may introduce the tetrahydro-2H-pyran-4-yl group via nucleophilic substitution or coupling reactions. Reaction conditions (temperature, solvent, pH) must be optimized to avoid side products and improve yield .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern and stereochemistry. Mass spectrometry (MS) provides molecular weight verification, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses purity. For example, in related pyrimidine derivatives, NMR signals for hydroxyl groups are typically observed in the range of δ 10–12 ppm, and the tetrahydro-2H-pyran-4-yl moiety shows distinct proton splitting patterns (δ 1.5–4.5 ppm) .
Advanced Research Questions
Q. How do substituents on the pyrimidine ring influence the compound’s electronic properties and reactivity?
- Methodological Answer : Substituent effects can be systematically studied using spectroscopic and computational methods. For instance, electron-withdrawing groups (e.g., nitro) on the pyrimidine ring decrease basicity by stabilizing the deprotonated form, as shown in 5-nitro derivatives of 4,6-dihydroxypyrimidines. Computational studies (DFT calculations) can predict pKa values and charge distribution, while UV-Vis spectroscopy monitors tautomeric equilibria influenced by substituents .
Q. What strategies address low yields or contradictory spectroscopic data during synthesis?
- Methodological Answer : Low yields may arise from competing reactions (e.g., oxidation of hydroxyl groups). Strategies include:
- Protection/deprotection : Temporarily masking hydroxyl groups with acetyl or benzyl protecting agents to prevent side reactions.
- Solvent optimization : Using polar aprotic solvents (e.g., DMF) to enhance solubility and reaction homogeneity.
- Advanced characterization : Employing 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly in crowded regions like δ 3.5–4.5 ppm for the tetrahydro-2H-pyran-4-yl group .
Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?
- Methodological Answer : Molecular docking and Molecular Dynamics (MD) simulations predict interactions with biological targets (e.g., enzymes). For example, the tetrahydro-2H-pyran-4-yl group’s conformational flexibility can be analyzed to optimize binding to hydrophobic pockets. QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., logP, polar surface area) with experimental data, enabling rational design of derivatives .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or solubility data across studies?
- Methodological Answer : Variations may stem from polymorphic forms or impurities. Reproduce experiments under standardized conditions (e.g., heating rate during melting point determination). Solubility discrepancies can arise from pH differences; for example, 4,6-dihydroxypyrimidine derivatives show increased solubility in alkaline media due to deprotonation. Cross-validate results using Differential Scanning Calorimetry (DSC) and X-ray crystallography .
Experimental Design Considerations
Q. What precautions are necessary when handling reactive intermediates in the synthesis of this compound?
- Methodological Answer :
- Moisture-sensitive steps : Use anhydrous solvents and inert atmospheres (N₂/Ar) for reactions involving phosphoryl chloride (POCl₃), a common chlorinating agent .
- Toxic byproducts : Install scrubbers for gaseous byproducts (e.g., HCl).
- Safety protocols : Wear PPE (gloves, goggles) due to the compound’s irritant properties, as noted in hazard statements (H315, H319) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
